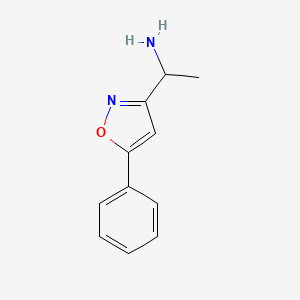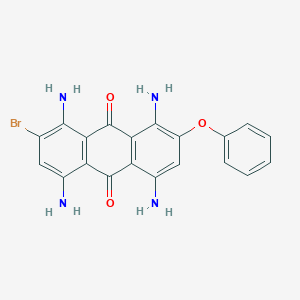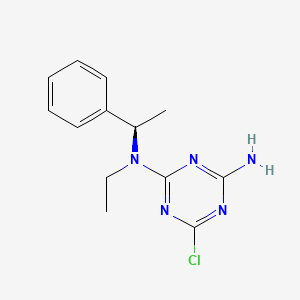
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylate ester group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate typically involves the diastereoselective reaction of dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides . This method ensures the formation of the desired stereoisomer with high selectivity. The reaction conditions often include the use of neutralizing agents and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products vary depending on the nucleophile used, but common products include esters and amides.
科学的研究の応用
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved can include inhibition or activation of enzymatic reactions, depending on the specific biological context .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl(2R,3R)-2-methylpyrrolidine-3-carboxylate is unique due to its specific (2R,3R) stereochemistry, which imparts distinct reactivity and interaction profiles compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
XQMDYEQHVQBQMQ-PHDIDXHHSA-N |
異性体SMILES |
C[C@@H]1[C@@H](CCN1)C(=O)OC |
正規SMILES |
CC1C(CCN1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


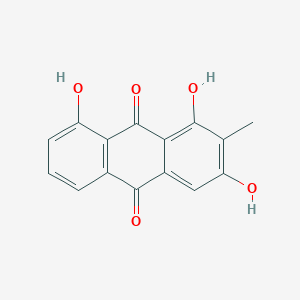
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
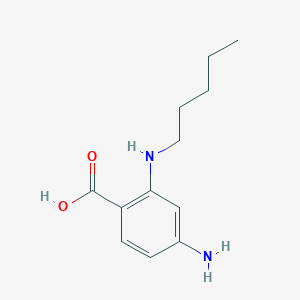
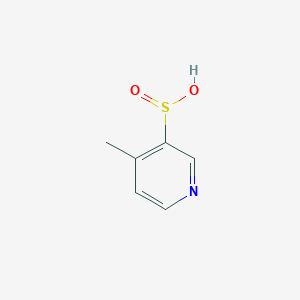

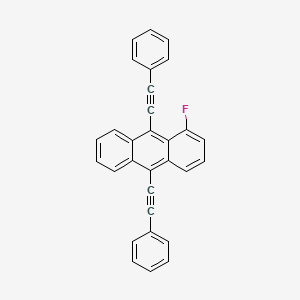
![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
